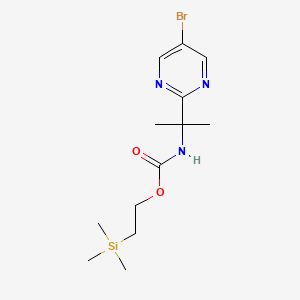
2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate
Descripción general
Descripción
2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate (TMEBP) is a silyl-containing heterocyclic compound that has recently been studied for its potential applications in organic synthesis, drug research, and biochemistry. TMEBP has been shown to possess a wide range of properties, including strong reactivity, good solubility, and low toxicity. This makes it an attractive candidate for a variety of laboratory experiments and applications.
Aplicaciones Científicas De Investigación
Protective Groups in Synthesis
- The use of 2-(Trimethylsilyl)ethyl esters as carboxyl protecting groups demonstrates their utility in synthetic organic chemistry, particularly in the synthesis of complex molecules like curvularin, a mold metabolite. These esters can be selectively removed using fluoride ions, showcasing their potential in stepwise synthetic strategies (Gerlach, 1977).
Catalytic Asymmetric Synthesis
- N-chloro-N-sodio-2-trimethylsilyl ethyl carbamate has been used in osmium-catalyzed asymmetric aminohydroxylation of alkenes, leading to the production of enantiomerically enriched aminoalcohols. This highlights the compound's role in creating chiral molecules, which are important in pharmaceutical synthesis (Reddy et al., 1998).
Anticancer Agent Synthesis
- Research into the synthesis of potential anticancer agents involved the transformation of pyridine derivatives into pyrido[4,3-b][1,4]oxazines and thiazines. These compounds were evaluated for their effects on cell proliferation and survival in cancer models, suggesting the relevance of similar compounds in medicinal chemistry (Temple et al., 1983).
Transformations to Thioesters
- The conversion of 2-(trimethylsilyl)ethyl sulfides into thioesters using carboxylic acid chloride and AgBF4 showcases the versatility of trimethylsilyl-protected compounds in organic synthesis. These transformations enable the use of sulfides as sulfhydryl protective groups, indicating the potential for further functional group manipulations (Grundberg et al., 1999).
Derivatization in Analytical Chemistry
- A study on the derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages demonstrates the application of silylation reactions in analytical chemistry. This method involves using bis-(trimethylsilyl)trifluoroacetamide for silylation, showcasing the importance of silyl groups in enhancing analytical procedures (Xu et al., 2012).
Ester Formation
- The formation of 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst was demonstrated using 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. This indicates the compound's utility in facilitating esterification reactions, which are crucial in various synthetic pathways (Lin et al., 2021).
Mecanismo De Acción
The mechanism of action of this compound is not specified as it is likely used as a building block in the synthesis of more complex molecules.
Propiedades
IUPAC Name |
2-trimethylsilylethyl N-[2-(5-bromopyrimidin-2-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrN3O2Si/c1-13(2,11-15-8-10(14)9-16-11)17-12(18)19-6-7-20(3,4)5/h8-9H,6-7H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXVWNIKUNDPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)Br)NC(=O)OCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrN3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers](/img/structure/B1380542.png)
![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride](/img/structure/B1380545.png)
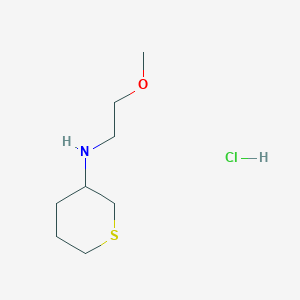

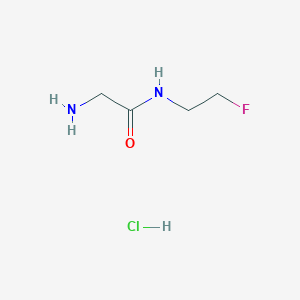
![2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide](/img/structure/B1380551.png)


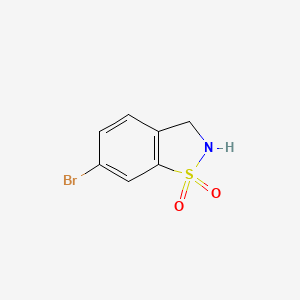

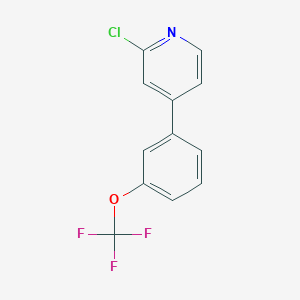
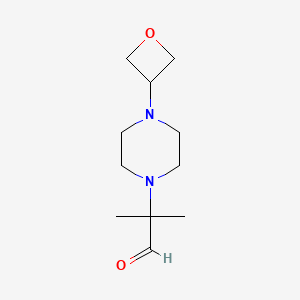
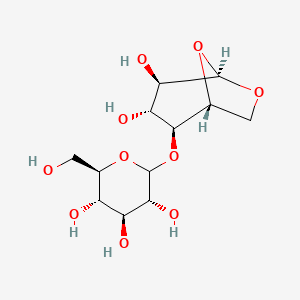
![6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1380565.png)